Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

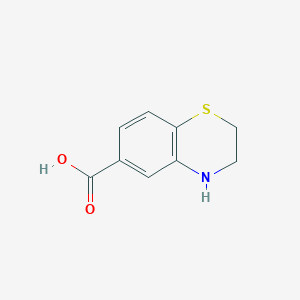

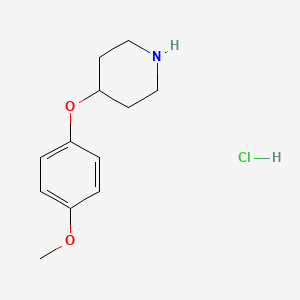

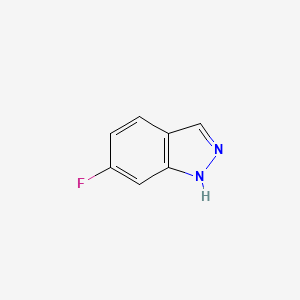

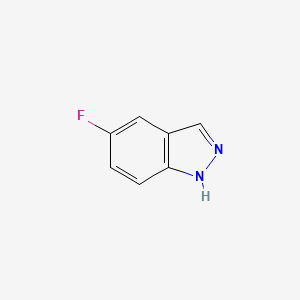

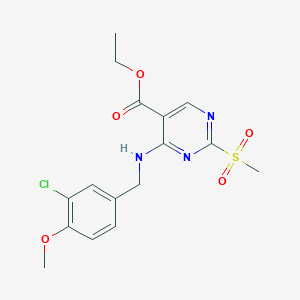

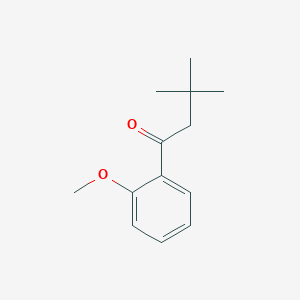

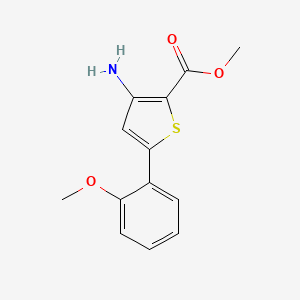

“Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate” is a chemical compound with the empirical formula C13H13NO3S . It is a solid substance and is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C1=C(N)C=C(C2=CC=C(OC)C=C2)S1 . This indicates that the molecule contains a thiophene ring with a carboxylate group, an amino group, and a methoxyphenyl group attached .

Scientific Research Applications

Anti-Proliferative Activity

- Tumor Cell Selectivity: A study by Thomas et al. (2017) on derivatives of thiophenes, including ones similar to Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate, found pronounced anti-proliferative activity in certain tumor cells. The compounds showed selective inhibition of tumor cell proliferation, particularly in T-lymphoma, prostate, kidney, and hepatoma tumor cells, but were inactive against other cell lines like B-lymphoma and cervix carcinoma HeLa cells (Thomas et al., 2017).

Synthesis of Novel Compounds

- Formation of Thienopyrimidinones: A 2010 study by Hajjem et al. revealed that Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to the formation of [3,2-d]4(3H)thieno-pyrimidinones. This process aids in understanding the cyclization mechanism and the relative activities of ester and imidate groups (Hajjem et al., 2010).

Cytotoxic Agents Synthesis

- Synthesis and Structure Elucidation: Mohareb et al. (2016) explored the design and synthesis of novel thiophene and benzothiophene derivatives, aiming for potential anti-proliferative activity. This includes the creation of compounds like ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate, highlighting the versatility of thiophene derivatives in synthesizing new cytotoxic agents (Mohareb et al., 2016).

Additional Applications

- Antibacterial and Antifungal Activities: Vasu et al. (2005) studied two thiophene-3-carboxamide derivatives, showing both antibacterial and antifungal activities. This suggests the potential of thiophene derivatives in developing new antimicrobial agents (Vasu et al., 2005).

Safety and Hazards

Future Directions

Thiophene derivatives, including “Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate”, are of interest to researchers due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods for thiophene derivatives.

Mechanism of Action

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, potentially leading to a range of biochemical changes .

Biochemical Pathways

Thiophene derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (26331 g/mol ) suggests it may have suitable properties for oral absorption and distribution in the body .

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in inflammatory cell signaling pathways, such as MAPK-activated protein kinase (MK2), which is a rate-limiting kinase downstream of p38 in the MAPK pathway . These interactions can modulate the production of pro-inflammatory cytokines and other signaling molecules, thereby affecting cellular responses to inflammation.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with MK2 can lead to changes in the expression of genes involved in inflammatory responses . Additionally, it may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux and metabolite levels within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with MK2 results in the inhibition of this kinase, thereby modulating downstream signaling pathways involved in inflammation . Additionally, it may influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained effects on cellular function, including prolonged modulation of inflammatory responses and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and other organ-specific toxicities . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the metabolism of thiophene derivatives, such as those participating in the Fiesselmann synthesis . These interactions can affect the overall metabolic flux and levels of specific metabolites within the cell, thereby influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects . The compound’s distribution within the body can also be influenced by factors such as its solubility, stability, and affinity for specific transporters.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with MK2 may facilitate its localization to the cytoplasm, where it can modulate inflammatory signaling pathways . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-10-6-4-3-5-8(10)11-7-9(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMUWYJYMTZMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591627 |

Source

|

| Record name | Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354811-94-2 |

Source

|

| Record name | Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.